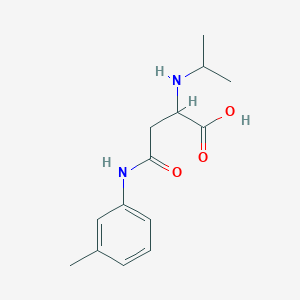

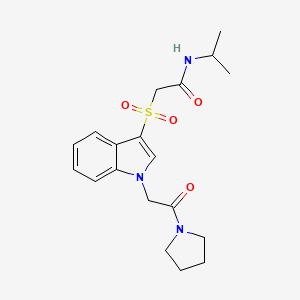

![molecular formula C9H7ClS B2611592 7-(Chloromethyl)benzo[b]thiophene CAS No. 1388025-38-4](/img/structure/B2611592.png)

7-(Chloromethyl)benzo[b]thiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-(Chloromethyl)benzo[b]thiophene is a derivative of Benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene (mothballs). It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves reactions with alkynyl sulfides . For example, an aryne reaction with alkynyl sulfides can afford benzo[b]thiophenes. A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Scientific Research Applications

Synthesis and Antifungal Activity

One study highlighted the synthesis and structure-activity relationships of benzo[b]thiophene analogues of the allylamine antimycotic terbinafine. The research found that derivatives bearing the side chain at positions 3, 4, or 7 are bioequivalents of terbinafine, with compounds containing the allylamine side chain at position 7, specifically substituted at position 3, showing significantly enhanced activity against Candida albicans. This suggests the potential of benzo[b]thiophene derivatives in developing new antifungal agents (Nussbaumer, Petranyi, & Stuetz, 1991).

Medicinal Chemistry Applications

Benzo[b]thiophene molecules have been identified as important tools in synthetic medicinal chemistry due to their broad spectrum of pharmacological properties. A study involving the synthesis of new benzo[b]thiophene derivatives such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, demonstrated potent antibacterial, antifungal, and anti-inflammatory activities of these molecules, indicating their significance in the development of new therapeutics (Isloor, Kalluraya, & Sridhar Pai, 2010).

Organic Solar Cell Research

Another application of benzo[b]thiophene derivatives is in the field of organic solar cells. Research on the photochemical stability of PTB7:PC70BM solar cell blends, which utilize thieno[3,4-b]thiophene-alt-benzodithiophene (PTB7), revealed insights into the degradation mechanisms of these materials when exposed to light and oxygen. This study is critical for improving the stability and efficiency of organic solar cells (Razzell-Hollis, Wade, Tsoi, Soon, Durrant, & Ji‐Seon Kim, 2014).

Synthesis of [1]Benzothieno[2,3-b]quinolines

The synthesis of [1]benzothieno[2,3-b]quinolines through a transition-metal-free [3+3] annulation of nitroarenes and benzo[b]thiophen-3-ylacetonitrile demonstrates the versatility of benzo[b]thiophene derivatives in organic synthesis. This method allows for the creation of complex heterocyclic structures, which are valuable in various chemical research and development applications (Nowacki & Wojciechowski, 2017).

Antitubercular Activity

A notable study on the antitubercular activity of new benzo[b]thiophene derivatives against Mycobacterium tuberculosis H37Ra and multidrug-resistant strains highlighted the potential of these compounds in treating mycobacterial infections. The research emphasized the low cytotoxicity and high selectivity index of benzo[b]thiophene-based 1,3-diketones and flavones, underscoring their importance as lead candidates for tuberculosis therapy (Mahajan, Nikam, Nawale, Khedkar, Sarkar, & Gill, 2016).

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of 7-(Chloromethyl)benzo[b]thiophene and its derivatives could be a promising direction for future research.

Properties

IUPAC Name |

7-(chloromethyl)-1-benzothiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClS/c10-6-8-3-1-2-7-4-5-11-9(7)8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSUQACPZPJYPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCl)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

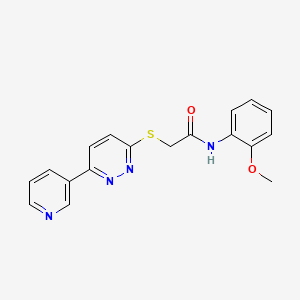

![2-({6-[(3-Methoxybenzyl)amino]-3-nitro-2-pyridinyl}amino)acetic acid](/img/structure/B2611512.png)

![N-(2-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfonyl]acetamide](/img/structure/B2611516.png)

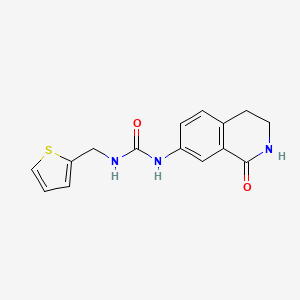

![5-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2611517.png)

![3-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-[4-(piperidin-1-yl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2611518.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)isoxazole-5-carboxamide](/img/structure/B2611520.png)

![4-Methoxyphenyl [9-(4-methylpiperazino)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-8-yl] sulfone](/img/structure/B2611524.png)

![4-fluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2611525.png)

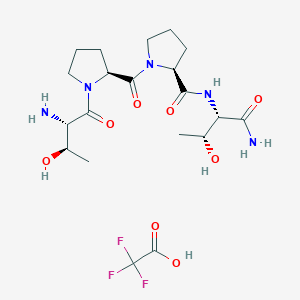

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenethyl-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2611527.png)

![5-Fluoro-N-[2-(4-fluorophenyl)ethyl]-4-methylpyridine-2-carboxamide](/img/structure/B2611532.png)